molecular formula C23H33ClN4 B125420 CP-154526 hydrochloride CAS No. 257639-98-8

CP-154526 hydrochloride

Cat. No. B125420
M. Wt: 401 g/mol
InChI Key: ZWDLBNCJWNENFF-UHFFFAOYSA-N
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Description

CP-154526 hydrochloride is a potent, selective, non-peptide CRF1 receptor antagonist . It is a neuroprotective and anti-stress agent that is active both in vivo and in vitro . It is also blood-brain barrier permeable .


Molecular Structure Analysis

The molecular structure of CP-154526 hydrochloride is described by the empirical formula C23H32N4·HCl . Its molecular weight is 400.99 .


Physical And Chemical Properties Analysis

CP-154526 hydrochloride is a solid substance . It is soluble in ethanol to 50 mM and in DMSO to 50 mM . .

Scientific Research Applications

Environmental Impact and Remediation

Chlorophenols (CPs), including CP-154526 hydrochloride, have been recognized as critical pollutants due to their toxicity and persistence in the environment. They are widely used industrial chemicals and have been identified as toxic to humans and the environment. Notably, zero-valent iron (ZVI) and iron-based bimetallic systems have shown potential in efficiently dechlorinating CPs. The removal of dissolved CPs in iron-water systems occurs via dechlorination, sorption, and co-precipitation. Bimetallic systems display superior performance over unmodified ZVI in the dechlorination process. The efficiency of hydrodechlorination of CPs by bimetals depends on the type of metal combinations used, properties of the metals, and characteristics of the target CP. The presence and formation of various iron oxides can affect the reactivities of ZVI and bimetals in this context (Gunawardana, Singhal, & Swedlund, 2011).

Environmental Transformation and Behavior

Chlorinated paraffins (CPs), including compounds like CP-154526 hydrochloride, are emerging organic halogen compounds of increasing concern worldwide. Understanding their environmental transformation is crucial for comprehensive knowledge of their environmental behaviors and fate, which is essential for developing promising remediation strategies. Various environmental processes like thermal decomposition, photolytic and photocatalytic degradation, biological metabolism, and atmospheric transformation are involved in the degradation of CPs, with dechlorination being a major reaction pathway. It's vital to note that waste incineration of CPs can generate persistent chlorinated aromatic hydrocarbons, such as polychlorinated biphenyls and polychlorinated naphthalenes, which have significant environmental impacts. Photodegradation and photocatalysis are suggested as feasible techniques for the efficient removal of CPs from water matrices (Yuan, Wang, Lv, & Wang, 2021).

Toxicological Effects

CPs are ubiquitous contaminants in the environment, primarily released from agricultural and industrial wastewater. They accumulate in organs, tissues, and cells via food chains, leading to acute and chronic toxic effects on aquatic organisms. CPs induce oxidative stress, affect the immune system by altering the number of mature B cells and macrophages, and disrupt endocrine function. At higher concentrations, CPs induce apoptosis via various pathways, while at lower concentrations, they promote cell proliferation, fostering a cancer-prone environment. The toxic effects in fish are induced directly by CPs or indirectly by their metabolic products, making the understanding of CP toxicity crucial for environmental health and safety (Ge, Han, Qi, Gu, Ma, Zhang, Naeem, & Huang, 2017).

properties

IUPAC Name

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDLBNCJWNENFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018042
Record name N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CP-154526 hydrochloride

CAS RN

257639-98-8
Record name N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Watanabe, Y Suzuki, A Emi, T Murakawa… - Biochemical and …, 2022 - Elsevier
… The results showed that a total of six compounds (pyrilamine maleate salt, CP-154,526 hydrochloride, veratridine, tolcapone, protriptyline hydrochloride, and imipramine hydrochloride) …
Number of citations: 4 www.sciencedirect.com
K Takamori, N Kawashima, S Chaki, A Nakazato… - Pharmacology …, 2001 - Elsevier
… CRA1000 hydrochloride and CP-154,526 hydrochloride were synthesized in the laboratories of Taisho Pharmaceutical (Saitama, Japan). Imipramine (Wako, Japan), CRA1000 and CP-…
Number of citations: 22 www.sciencedirect.com
V Martı́nez, L Wang, JE Rivier, W Vale… - Journal of Pharmacology …, 2002 - ASPET
Peripheral CRF inhibits gastric emptying and stimulates colonic motor function in rats. We investigated the role of CRF 1 and CRF 2 receptors in ip CRF-induced alterations of gut transit …
Number of citations: 235 jpet.aspetjournals.org
YX Zhao, CX Cui, JH Gao, J Liu, Q Liu… - Acupuncture in …, 2021 - journals.sagepub.com
… CP-154526 hydrochloride salt was dissolved in vehicle (5% dimethyl sulfoxide (DMSO), 5% Cremaphor EL, and 90% saline) immediately before use. CP-154526 solution was adjusted …
Number of citations: 5 journals.sagepub.com

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